N-(3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl)benzamide
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Overview
Description
N-[3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl]Benzamide is a complex organic compound that features both indole and indazole moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl]Benzamide typically involves multi-step organic reactions. One common method includes the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol is rapid, operationally straightforward, and generally high-yielding . The process involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials, which are readily available and cost-effective.
Industrial Production Methods
Industrial production of such compounds often leverages high-throughput synthesis techniques to maximize yield and efficiency. Techniques such as microwave-assisted synthesis can significantly reduce reaction times, making the process more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl]Benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.
Scientific Research Applications
N-[3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl]Benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and composites.
Mechanism of Action
The mechanism of action of N-[3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl]Benzamide involves its interaction with specific molecular targets. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways . This compound may exert its effects by modulating enzyme activity, inhibiting specific proteins, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole moiety.
Tryptophan: An essential amino acid that contains an indole ring.
Uniqueness
N-[3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl]Benzamide stands out due to its unique combination of indole and indazole structures, which may confer distinct biological activities and therapeutic potential. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its significance.
Properties
Molecular Formula |
C23H18N4O2 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl]benzamide |
InChI |
InChI=1S/C23H18N4O2/c1-29-17-9-7-15-11-21(25-20(15)13-17)22-18-12-16(8-10-19(18)26-27-22)24-23(28)14-5-3-2-4-6-14/h2-13,25H,1H3,(H,24,28)(H,26,27) |
InChI Key |
XFOTZIAWBBSVQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3C=C(C=C4)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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